molecular formula C20H18N2O3S B2694531 N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide CAS No. 1798027-67-4

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B2694531
CAS RN: 1798027-67-4
M. Wt: 366.44
InChI Key: BGQGZMZUZJLHGC-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including furan, thiophene, and indole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiophen, and indole rings, along with the carboxamide group. These groups could potentially participate in various chemical reactions and could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the furan, thiophene, and indole rings can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the carboxamide group could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Anticancer Applications

A significant body of research has been dedicated to the development of novel indole scaffolds targeting the epidemal growth factor receptor (EGFR), a key player in cancer proliferation and survival. N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have shown potent anticancer activities against a variety of cancer cell lines, including human lung adenocarcinoma, Henrietta Lacks strain of cancer cells, and human colorectal cancer cells. These compounds have demonstrated the ability to inhibit EGFR effectively, showcasing their potential as anticancer agents. Notably, compounds with specific substitutions have exhibited potent anticancer activity, highlighting the importance of molecular modifications in enhancing therapeutic efficacy (Z. Lan et al., 2017).

Chemical Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of furan and thiophene derivatives, providing valuable insights into their potential for creating novel compounds with therapeutic applications. For instance, the intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides has been investigated, leading to the synthesis of novel indolizinone-based compounds. Such studies contribute to the development of new synthetic routes for complex molecules, expanding the toolkit available for drug discovery and development (J. Ruiz et al., 2006).

Antiprotozoal Activity

Additionally, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Through systematic structure-activity relationship (SAR) studies, these compounds have demonstrated significant antiviral activity, with certain derivatives showing exceptional efficacy. This highlights the versatility of furan and thiophene derivatives in combating infectious diseases, beyond their applications in cancer therapy (Yu Yongshi et al., 2017).

Molecular Structure and Solid State Analysis

The molecular and solid-state structure of specific furan derivatives has been extensively studied, providing insights into their chemical behavior and interaction mechanisms. Such analyses are crucial for understanding how these compounds interact with biological targets at the molecular level, informing the design of more effective therapeutic agents (Rachida Rahmani et al., 2017).

Future Directions

Given the presence of several functional groups and heterocyclic rings, this compound could be of interest in medicinal chemistry research. Future studies could explore its potential biological activities, its mechanism of action, and its physical and chemical properties .

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-16-5-4-15-9-19(21-18(15)10-16)20(23)22(11-14-6-8-26-13-14)12-17-3-2-7-25-17/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQGZMZUZJLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

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